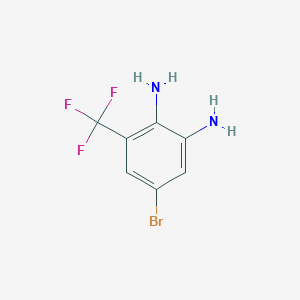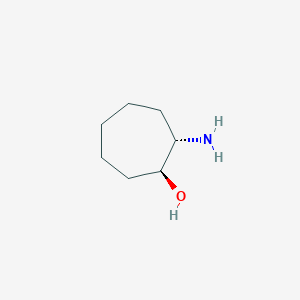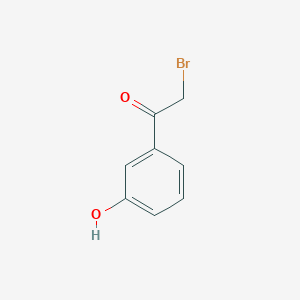
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine
Vue d'ensemble
Description
5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, also known as 5-Bromo-3-trifluoromethylbenzene-1,2-diamine or 5-Br-3-TMBD, is an organic compound used in a variety of scientific research applications. It is a colorless liquid with a pungent odor. 5-Br-3-TMBD is a commonly used reagent in organic synthesis and is used in the synthesis of a variety of compounds. It is also used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of pharmaceuticals.
Applications De Recherche Scientifique
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a chemically similar compound, is used as a starting material in organometallic synthesis. Various synthetically useful reactions are accomplished using intermediates like phenylmagnesium, -lithium, and -copper derived from this compound (Porwisiak & Schlosser, 1996).
Efficient Synthetic Processes
An efficient and nonchromatographic process was developed for the synthesis of 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine, highlighting its importance in large-scale production and high-purity requirements in chemical processes (Li et al., 2009).
Generation of Arynes
The treatment of related trifluoromethylbenzenes with lithium diisopropylamide leads to the generation of arynes, which are crucial intermediates in organic synthesis, especially in the production of naphthalenes and naphthols (Schlosser & Castagnetti, 2001).
Luminescent Compounds
Certain bromo- and trifluoromethyl-substituted compounds have been used in the synthesis of luminescent cyclometalated palladium(II) and platinum(II) complexes, indicating potential applications in materials science and photophysics (Song et al., 2001).
Soluble Polyimides
Unsymmetrical diamine monomers containing both benzimidazole rings and trifluoromethyl groups have been synthesized for the production of soluble polyimides. These polymers exhibit high thermal stability and low refractive indexes, demonstrating the utility of trifluoromethyl groups in polymer science (Choi et al., 2008).
Safety in Preparation of Grignard Reagents
Safety considerations in the preparation of Grignard reagents using bromo- and trifluoromethyl-substituted benzenes have been studied, underscoring the importance of handling and preparation methods in synthetic chemistry (Leazer et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHRHJXBSIOEGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441144 | |
| Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157026-19-2 | |
| Record name | 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-diaminobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of developing a non-chromatographic synthesis for 5-bromo-3-(trifluoromethyl)benzene-1,2-diamine?
A1: The development of a non-chromatographic synthesis for this compound is significant for large-scale production. Chromatographic purification techniques, while effective, can be costly and time-consuming for large quantities. The research presents a more efficient and cost-effective method by avoiding chromatography, making it more suitable for industrial applications [].
Q2: What is the overall yield and purity of the synthesized this compound?
A2: The synthetic strategy outlined in the research achieved an 81% overall yield for this compound with a 99% HPLC area% purity [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-[[(3S,6S,12S,15S,18S)-12-(2-Methylpropyl)-15-(2-methylsulfanylethyl)-2,5,8,11,14,17-hexaoxo-3-propan-2-yl-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B133976.png)







![4,7-Dimethyl-2-[(3-pyridinylmethyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B133989.png)